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molecular formula C12H11Cl2N3O B8387150 1-(4-Chlorophenyl)-5-isopropyl-triazole-4-carbonyl chloride

1-(4-Chlorophenyl)-5-isopropyl-triazole-4-carbonyl chloride

Cat. No. B8387150
M. Wt: 284.14 g/mol
InChI Key: XNHLAAHTISSYDR-UHFFFAOYSA-N
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Patent
US09328116B2

Procedure details

To a cooled (0° C.) solution of 1-(4-chlorophenyl)-5-isopropyl-triazole-4-carboxylic acid (830 mg, 3.13 mmol) in dichloromethane (3 mL) was added DMF (50 μL) followed by oxalyl chloride (546 μL, 6.26 mmol) dropwise. After 5 min, the ice bath was removed and the mixture was stirred at room temperature for 1 h. CH2Cl2 was removed in vacuo to give 1-(4-chlorophenyl)-5-isopropyl-triazole-4-carbonyl chloride as a white solid which was used in the next step without further purification.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
546 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH:13]([CH3:15])[CH3:14])=[C:11]([C:16]([OH:18])=O)[N:10]=[N:9]2)=[CH:4][CH:3]=1.CN(C=O)C.C(Cl)(=O)C([Cl:27])=O>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH:13]([CH3:15])[CH3:14])=[C:11]([C:16]([Cl:27])=[O:18])[N:10]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=NC(=C1C(C)C)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 μL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
546 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
CH2Cl2 was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=NC(=C1C(C)C)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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